Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl-
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Overview
Description
6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound characterized by the presence of a quinoline core structure substituted with a chloro group, a methoxybenzenesulfonyl group, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-(4-chlorobenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Chloro-1-(4-methylbenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Chloro-1-(4-nitrobenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20ClNO3S |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C19H20ClNO3S/c1-13-12-19(2,3)21(18-10-5-14(20)11-17(13)18)25(22,23)16-8-6-15(24-4)7-9-16/h5-12H,1-4H3 |
InChI Key |
DYTUMNCSQWFTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)(C)C |
Origin of Product |
United States |
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